molecular formula C21H20O6 B4956386 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone

Cat. No. B4956386
M. Wt: 368.4 g/mol
InChI Key: ARVRUWULCIOLHD-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone, also known as DDB, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound is known for its unique chemical structure and has been the subject of many studies to understand its properties and potential uses.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is not fully understood. It is believed to work by inhibiting the growth of microorganisms and cancer cells. 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been shown to have antitumor effects and has been studied for its potential use in cancer treatment. Additionally, 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to using 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone in lab experiments. Its mechanism of action is not fully understood, and there is still much research to be done to fully understand its properties and potential uses.

Future Directions

There are several future directions for research on 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand its antitumor effects and to determine its potential as a cancer therapy. Additionally, 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been studied for its potential use as a food preservative and as a component in cosmetics. Future research may focus on its effectiveness in these applications and its safety for use in humans.
Conclusion:
In conclusion, 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is a unique compound that has been widely studied for its potential applications in various fields of science. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for use in medicine, food preservation, and cosmetics. However, there is still much research to be done to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone involves the condensation of 2,3-dimethoxybenzaldehyde and 2,5-dimethoxybenzene-1,4-diol in the presence of a catalyst. The resulting compound is then subjected to cyclization to form the final product. The synthesis of 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been studied extensively for its potential applications in various fields of science. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been studied for its potential use as a food preservative and as a component in cosmetics.

properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2,3-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-15-8-9-17(24-2)16(12-15)19-11-14(21(22)27-19)10-13-6-5-7-18(25-3)20(13)26-4/h5-12H,1-4H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVRUWULCIOLHD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=C(C(=CC=C3)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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